molecular formula C10H17FN2O B1475795 (4-Fluoropyrrolidin-2-yl)(piperidin-1-yl)methanone CAS No. 2097943-38-7

(4-Fluoropyrrolidin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B1475795
CAS No.: 2097943-38-7
M. Wt: 200.25 g/mol
InChI Key: DNLOQEUPNXEYLE-UHFFFAOYSA-N
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Description

Piperidine and pyrrolidine are both essential heterocyclic systems and pivotal cornerstones in the production of drugs . They show several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

While specific synthesis methods for “(4-Fluoropyrrolidin-2-yl)(piperidin-1-yl)methanone” are not available, similar compounds have been synthesized using various methods. For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction .

Scientific Research Applications

Synthesis and Structural Exploration

  • A study focused on the synthesis and structural analysis of a novel bioactive heterocycle related to (4-Fluoropyrrolidin-2-yl)(piperidin-1-yl)methanone. This compound demonstrated antiproliferative activity and was characterized using various spectroscopic techniques. The molecular structure was confirmed by X-ray diffraction studies, highlighting the importance of inter and intra-molecular hydrogen bonds for the stability of the molecule (Prasad et al., 2018).

Antimicrobial Activity

  • Another research synthesized 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antimicrobial activities. Some compounds showed good activity against bacterial and fungal strains, suggesting potential for further research in antimicrobial drug development (Mallesha & Mohana, 2014).

Radiosynthesis and In Vivo Evaluation

  • The synthesis, radiosynthesis, and in vivo evaluation in mice of a compound structurally similar to this compound for visualizing the 5-HT2A receptor with SPECT were reported. The study indicated promising uptake in mice brain, warranting further evaluation for potential applications in brain imaging (Blanckaert et al., 2005).

Antileukemic Activity

  • Research on novel 4‐(3‐(Piperidin‐4‐yl) Propyl)Piperidine derivatives, which are structurally related to this compound, showed antiproliferative activity against human leukemia cells. This highlights the potential anticancer effects associated with the piperidine framework (Vinaya et al., 2011).

Antitubercular Activities

  • A study on [4-(aryloxy)phenyl]cyclopropyl methanones, which are related to the compound of interest, revealed significant antitubercular activity against Mycobacterium tuberculosis. One of the compounds showed notable activity against multidrug-resistant strains, indicating potential for tuberculosis treatment (Bisht et al., 2010).

Properties

IUPAC Name

(4-fluoropyrrolidin-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c11-8-6-9(12-7-8)10(14)13-4-2-1-3-5-13/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLOQEUPNXEYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CC(CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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